Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15749684
Molecular Formula: C13H17Cl2NO2
Molecular Weight: 290.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17Cl2NO2 |
|---|---|
| Molecular Weight | 290.18 g/mol |
| IUPAC Name | methyl 2-(3-chlorophenyl)piperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H16ClNO2.ClH/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9;/h2-4,7,10,12,15H,5-6,8H2,1H3;1H |
| Standard InChI Key | GNIVKAHCJMJEJX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCNC(C1)C2=CC(=CC=C2)Cl.Cl |
Introduction
Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its unique structure, which includes a piperidine ring substituted with a carboxylate group and a chlorophenyl moiety. This compound has garnered interest in various scientific fields due to its potential pharmacological applications .
Synthesis Methods
The synthesis of Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride typically involves nucleophilic substitution reactions between appropriate precursors such as piperidine derivatives and chlorobenzene derivatives in the presence of bases under controlled conditions. This method allows for high yields and purity, making it suitable for further applications in research and development.
Reaction Conditions
-
Reactants: Piperidine derivatives (e.g., piperidine-4-carboxylic acid) and chlorobenzene derivatives (e.g., 3-chlorobenzaldehyde).
-
Conditions: Reflux conditions using solvents like ethanol or methanol.
-
Catalysts/Reagents: Bases such as sodium carbonate or triethylamine may be used depending on the specific reaction pathway chosen.
Potential Applications
Piperidine derivatives are known for their presence in numerous pharmaceuticals due to their diverse biological activities. While specific therapeutic uses for Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride are still under investigation, related compounds have shown promising results in drug development:
Biological Activities
Related compounds within the piperidine class have demonstrated potential as anti-cancer agents by inhibiting cellular pathways involved in cancer cell proliferation .
Research Findings
Research on similar compounds suggests that they can interact with specific receptors or enzymes within biological systems, potentially leading to therapeutic effects:
Mechanism of Action
While detailed mechanisms for Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride are not fully elucidated, studies on analogous structures indicate interactions at receptor sites that could modulate physiological responses beneficially.
Future Directions
Further studies focusing on pharmacokinetics, toxicity profiles, and efficacy will be crucial for determining its suitability as a candidate molecule for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume